L-NIL hydrochloride

Sepsis Endotoxemia Inflammation

L-NIL hydrochloride (N6-(1-Iminoethyl)-L-lysine dihydrochloride) is an amino acid derivative that functions as a selective inhibitor of inducible nitric oxide synthase (iNOS/NOS2), with an IC50 of 3.3 μM for mouse iNOS. It exhibits approximately 28-fold greater selectivity for mouse iNOS than for rat brain constitutive NOS (IC50 = 92 μM) , and demonstrates about 10-fold greater inhibitory potency than NG-monomethyl-L-arginine (L-NMMA) in inhibiting γ-interferon-induced NO2− production (IC50 = 460 nM).

Molecular Formula C8H18ClN3O2
Molecular Weight 223.70 g/mol
CAS No. 150403-89-7
Cat. No. B1141939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-NIL hydrochloride
CAS150403-89-7
SynonymsN6-(1-Iminoethyl)-L-lysine Monohydrochloride;  L-NIL; 
Molecular FormulaC8H18ClN3O2
Molecular Weight223.70 g/mol
Structural Identifiers
SMILESCC(=NCCCCC(C(=O)O)N)N.Cl
InChIInChI=1S/C8H17N3O2.ClH/c1-6(9)11-5-3-2-4-7(10)8(12)13;/h7H,2-5,10H2,1H3,(H2,9,11)(H,12,13);1H/t7-;/m0./s1
InChIKeyHJYWSATZDBEAOS-FJXQXJEOSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-NIL Hydrochloride (CAS 150403-89-7): Potent and Selective iNOS Inhibitor for Preclinical Inflammation Research


L-NIL hydrochloride (N6-(1-Iminoethyl)-L-lysine dihydrochloride) is an amino acid derivative that functions as a selective inhibitor of inducible nitric oxide synthase (iNOS/NOS2), with an IC50 of 3.3 μM for mouse iNOS . It exhibits approximately 28-fold greater selectivity for mouse iNOS than for rat brain constitutive NOS (IC50 = 92 μM) , and demonstrates about 10-fold greater inhibitory potency than NG-monomethyl-L-arginine (L-NMMA) in inhibiting γ-interferon-induced NO2− production (IC50 = 460 nM) . L-NIL is soluble in water and represents a well-characterized tool compound for distinguishing iNOS-mediated effects from those of constitutive NOS isoforms (eNOS and nNOS) in experimental models [1].

Why L-NIL Hydrochloride Cannot Be Interchanged with Other iNOS Inhibitors in Research Protocols


iNOS inhibitors are not functionally interchangeable due to substantial differences in isoform selectivity profiles, pharmacokinetic properties, and in vivo safety outcomes. While compounds such as L-NAME and L-NMMA inhibit all three NOS isoforms non-selectively [1], and 1400W exhibits extremely high iNOS selectivity but distinct binding kinetics and tissue distribution [2], L-NIL occupies an intermediate selectivity window with demonstrated in vivo efficacy across multiple disease models without the lethal cardiovascular toxicity associated with non-selective NOS inhibition [3]. Substitution of L-NIL with a non-selective inhibitor has resulted in 100% mortality in septic rat models, underscoring the critical importance of compound-specific selection [3].

L-NIL Hydrochloride Quantitative Differentiation: Direct Comparative Evidence for Procurement Decisions


L-NIL vs. Non-Selective NOS Inhibitor L-NAME: Survival Outcome in Endotoxemia

In a direct head-to-head comparison, L-NIL (selective iNOS inhibitor) demonstrated a critical survival advantage over L-NAME (non-selective pan-NOS inhibitor) in an LPS-induced endotoxemia rat model. While all animals treated with L-NAME (200 mg, administered 2 hours after LPS) died within 2 hours following LPS challenge (6/6 mortality), animals treated with L-NIL (3 mg every 20 minutes) showed 100% survival [1]. Histologic examination of L-NAME-treated animals revealed diffuse ischemic changes and acute myocardial infarction, whereas L-NIL-treated animals exhibited no such pathology [1].

Sepsis Endotoxemia Inflammation Cardiovascular Pharmacology

L-NIL vs. L-NAME: Differential Preservation of Endothelium-Dependent Vasodilation in Septic Rats

In a septic rat model, L-NIL prevented hypotension and metabolic derangements without affecting endothelium-dependent vasodilation, whereas L-NAME did not preserve this critical vascular function [1]. Furthermore, L-NIL but not L-NAME decreased nitrotyrosine staining in LPS-treated rats, indicating reduced peroxynitrite-mediated tissue damage [1]. This differential preservation of endothelial function is directly attributable to L-NIL's iNOS selectivity, which spares eNOS activity essential for vascular homeostasis.

Sepsis Vascular Function Endothelial Biology Nitric Oxide

L-NIL vs. L-NMMA: Enhanced Inhibitory Potency for γ-Interferon-Induced NO Production

L-NIL exhibits approximately 10-fold greater inhibitory potency than NG-monomethyl-L-arginine (L-NMMA) in inhibiting γ-interferon-induced NO2− production in a cellular assay system . This enhanced potency at the cellular functional level translates to more effective suppression of iNOS-derived NO in inflammatory settings.

Immunology Macrophage Biology Inflammation Nitric Oxide

L-NIL vs. iNOS Genetic Knockout: Pharmacologic Inhibition Phenocopies Genetic Ablation in Intestinal Barrier Dysfunction

Pharmacologic inhibition of iNOS activity using L-NIL (5 mg/kg, intraperitoneal) produced effects comparable to genetic ablation of the iNOS gene in ameliorating LPS-induced changes in tight junction (TJ) protein expression and gut mucosal barrier function [1]. Both L-NIL treatment and iNOS knockout prevented the LPS-induced decrease in TJ proteins including ZO-1, ZO-2, ZO-3, and occludin in ileal and colonic mucosa [1].

Gastroenterology Barrier Function Endotoxemia Tight Junction Biology

L-NIL vs. 1400W: Distinct Selectivity Profiles and Binding Kinetics

L-NIL and 1400W represent two distinct classes of iNOS inhibitors with markedly different selectivity windows and binding mechanisms. L-NIL exhibits approximately 28-fold selectivity for mouse iNOS (IC50 = 3.3 μM) over rat brain constitutive NOS (IC50 = 92 μM) [1]. In contrast, 1400W is a slow, tight-binding inhibitor with substantially higher selectivity, exhibiting Ki values of 7 nM for human iNOS, 2 μM for nNOS, and 50 μM for eNOS—translating to at least 5,000-fold selectivity for iNOS over eNOS [2]. 1400W's inhibition is slowly reversible or irreversible, whereas L-NIL's inhibition profile is more rapidly reversible. These differences necessitate compound selection based on experimental requirements: 1400W for studies demanding extreme isoform selectivity, L-NIL for investigations where moderate selectivity with reversible inhibition is appropriate.

Enzymology NOS Inhibitor Pharmacology Biochemical Assays

L-NIL in LPS-Induced Hypotension: Reversal of Blood Pressure Decline and Renal Function Preservation

In a rat LPS endotoxemia model, L-NIL administration (3 mg every 20 minutes) attenuated the decrease in blood pressure and reversed the decrease in glomerular filtration rate (GFR) even after renal failure was established [1]. Specifically, LPS-treated rats showed a blood pressure decline from 92±5 mmHg to 83±4 mmHg, whereas L-NIL treatment restored blood pressure to 94±6 mmHg. More critically, GFR in LPS-treated rats declined from 0.82±0.18 ml/min to 0.66±0.22 ml/min, while L-NIL treatment reversed GFR to 1.86±0.15 ml/min, approaching control values (2.21±0.13 to 2.07±0.11 ml/min) [1].

Sepsis Acute Kidney Injury Cardiovascular Pharmacology Nitric Oxide

L-NIL Hydrochloride Application Scenarios: Evidence-Based Selection for Research Programs


Sepsis and Endotoxemia Research Requiring Survival Endpoint Studies

Based on direct comparative evidence showing 100% survival with L-NIL versus 0% survival with L-NAME in LPS-challenged rats [1], L-NIL is the appropriate iNOS inhibitor for sepsis models where preserving constitutive eNOS function is essential for animal survival. The compound prevents hypotension and metabolic derangements while maintaining endothelium-dependent vasodilation [2]. Procurement of L-NIL over non-selective alternatives is required for any sepsis study where mortality is an endpoint or where preservation of physiological vascular function is necessary.

Tumor Immunology and Myeloid-Derived Suppressor Cell (MDSC) Studies

L-NIL has been validated to block accumulation of STAT3/ROS-expressing MDSC and abolish their suppressive function in melanoma models [1]. Treatment with L-NIL decreased total MDSC in bone marrow and tumor by 2-3 fold in MT-RET-1-bearing mice, with effects phenocopied in iNOS knockout models confirming target specificity [1]. For researchers investigating MDSC-mediated immunosuppression or tumor-expressed iNOS as a therapeutic target, L-NIL provides a validated pharmacologic tool with established in vivo dosing protocols.

Metabolic Disease and Insulin Resistance Research

L-NIL treatment significantly improves glucose homeostasis and insulin sensitivity in high-fat diet-fed mice, with beneficial effects demonstrated in both wild-type and myeloid-specific iNOS knockout animals [1]. This evidence supports the selection of L-NIL for studies investigating the role of tissue iNOS (as distinct from myeloid cell iNOS) in obesity-related insulin resistance and type 2 diabetes pathogenesis.

Gastrointestinal Barrier Function and Mucosal Immunology Studies

L-NIL (5 mg/kg IP) has been demonstrated to ameliorate LPS-induced tight junction protein dysfunction in intestinal epithelium, with effects comparable to iNOS genetic knockout [1]. For researchers investigating gut barrier integrity in inflammatory conditions, L-NIL provides a pharmacologic alternative to genetic models, enabling acute temporal control of iNOS activity that is not achievable with constitutive gene deletion.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-NIL hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.